molecular formula C27H28ClFN2O5 B12492532 Methyl 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate

Methyl 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12492532
M. Wt: 515.0 g/mol
InChI Key: YPLPDBIKDRPWSB-UHFFFAOYSA-N
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Description

METHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a morpholine ring, a chlorofluorophenyl group, and a methoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of METHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the benzoate core: This step involves the preparation of the benzoate structure through esterification reactions.

    Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the chlorofluorophenyl group: This step may involve halogenation reactions followed by nucleophilic substitution.

    Attachment of the methoxyphenyl group: This step can be achieved through etherification reactions.

Industrial production methods would likely involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

METHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can break down the ester bond, leading to the formation of carboxylic acids and alcohols.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

METHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:

    METHYL 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: This compound lacks the fluorine atom, which may affect its chemical and biological properties.

    METHYL 5-[({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: This compound lacks the chlorine atom, which may also influence its reactivity and interactions.

    METHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-HYDROXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: This compound has a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.

These comparisons highlight the uniqueness of METHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE and its potential for diverse applications.

Properties

Molecular Formula

C27H28ClFN2O5

Molecular Weight

515.0 g/mol

IUPAC Name

methyl 5-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C27H28ClFN2O5/c1-33-26-13-18(3-8-25(26)36-17-19-4-5-20(29)14-23(19)28)16-30-21-6-7-24(22(15-21)27(32)34-2)31-9-11-35-12-10-31/h3-8,13-15,30H,9-12,16-17H2,1-2H3

InChI Key

YPLPDBIKDRPWSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OCC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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